molecular formula C16H23NO5 B183967 Boc-D-aspartinol 4-Benzyl Ester CAS No. 182748-72-7

Boc-D-aspartinol 4-Benzyl Ester

Cat. No.: B183967
CAS No.: 182748-72-7
M. Wt: 309.36 g/mol
InChI Key: XEGSFNZVTUGZCK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-aspartinol 4-Benzyl Ester typically involves the protection of the amino group of D-aspartic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with a benzyl group . One common method involves the following steps :

    Protection of the Amino Group: The amino group of D-aspartic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as N-methylmorpholine.

    Esterification: The carboxyl group is esterified with benzyl alcohol using a coupling reagent like isobutyl chloroformate.

    Reduction: The resulting compound is reduced using sodium borohydride to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-D-aspartinol 4-Benzyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

Boc-D-aspartinol 4-Benzyl Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of peptide synthesis and protein engineering.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Boc-D-aspartinol 4-Benzyl Ester involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group during synthesis, allowing for selective reactions at other functional groups. The benzyl ester group can be selectively removed under mild conditions, providing a versatile intermediate for further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the benzyl ester group, which provide versatility in synthetic applications. Its hydroxyl group allows for additional functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

benzyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGSFNZVTUGZCK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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